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molecular formula C24H16BrN B1376658 9-(4'-Bromo-4-biphenylyl)-9H-carbazole CAS No. 212385-73-4

9-(4'-Bromo-4-biphenylyl)-9H-carbazole

Cat. No. B1376658
M. Wt: 398.3 g/mol
InChI Key: OGENPBMBOLTWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08786181B2

Procedure details

5.0 g of 9H-carbazole (3.0 10−2 mol), 0.67 g of CuI (3.2 10−3 mol), 10.0 g of K2CO3 (7.2 10−2 mol), 1.16 g of 1,10 phenanthroline (6.4 10−3 mol), and 9.36 g of 4,4′-dibromobiphenyl (3.0 10−2 mol) are initially introduced. After addition of 200 ml of DMF, the reaction mixture is stirred under reflux for 12 h. After filtration through Celite with suction, it is precipitated using water and filtered off with suction. The solid is dissolved in hot THF and precipitated using ethanol, giving 7.7 g (64%) of clean substance.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.67 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[Br:34][C:35]1[CH:40]=[CH:39][C:38]([C:41]2[CH:46]=[CH:45][C:44](Br)=[CH:43][CH:42]=2)=[CH:37][CH:36]=1>[Cu]I.CN(C=O)C>[Br:34][C:35]1[CH:36]=[CH:37][C:38]([C:41]2[CH:46]=[CH:45][C:44]([N:12]3[C:11]4[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=4[C:5]4[C:13]3=[CH:1][CH:2]=[CH:3][CH:4]=4)=[CH:43][CH:42]=2)=[CH:39][CH:40]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.16 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
9.36 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Name
CuI
Quantity
0.67 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
After filtration through Celite with suction, it
CUSTOM
Type
CUSTOM
Details
is precipitated
FILTRATION
Type
FILTRATION
Details
filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in hot THF
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
giving 7.7 g (64%) of clean substance

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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